molecular formula C16H24N2O3 B1289676 Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate CAS No. 333986-05-3

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate

Cat. No.: B1289676
CAS No.: 333986-05-3
M. Wt: 292.37 g/mol
InChI Key: ZBGSOLUUAGLZRE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS: 333986-05-3) is a piperidine derivative featuring a hydroxyl group and a pyridin-2-ylmethyl substituent. It is primarily used in pharmaceutical research and organic synthesis, with a purity of 95% .

Properties

IUPAC Name

tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-7-12(8-11-18)14(19)13-6-4-5-9-17-13/h4-6,9,12,14,19H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGSOLUUAGLZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594919
Record name tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333986-05-3
Record name tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis typically follows a multi-step process that includes:

  • Formation of the Piperidine Derivative : This is often achieved through the reaction of tert-butyl 4-iodopiperidine-1-carboxylate with appropriate reagents under controlled conditions.

  • Hydroxymethylation : The introduction of the hydroxypyridine moiety is generally accomplished via a nucleophilic substitution reaction, where pyridine derivatives react with the piperidine intermediate.

Reaction Conditions

The following solvents and conditions are commonly employed during the synthesis:

Step Solvent Temperature Time Notes
Formation of Piperidine Derivative Acetone or Ethyl Acetate 20-25°C 10-15 hours Preferred solvents for optimal yield
Hydroxymethylation DMF or DMSO Varies (typically room temperature) Varies (often several hours) Controlled temperature to optimize yields

Key Reagents

The synthesis may involve various reagents, including:

Recent studies have focused on optimizing the yield and purity of tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate through various synthetic routes. Below are some notable findings:

Yield Optimization

Research has shown that adjusting reaction parameters such as temperature, solvent choice, and reaction time can significantly impact yields. For example:

  • Temperature Control : Maintaining a stable temperature during reactions helps prevent side reactions and degradation of sensitive intermediates.

  • Solvent Selection : The use of polar aprotic solvents like DMF has been shown to enhance solubility and reactivity, leading to higher yields.

Characterization Techniques

The characterization of the synthesized compound typically involves several analytical techniques:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Used to confirm the structure and purity of the compound
Mass Spectrometry (MS) Determines molecular weight and composition
High-performance Liquid Chromatography (HPLC) Assesses purity and separation from by-products

The preparation of this compound involves complex synthetic routes that require careful optimization of reaction conditions and reagents. Ongoing research aims to refine these methods further, enhancing yields and purity while exploring new applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction can produce a methyl-substituted piperidine derivative .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate has been identified as a significant compound in the development of new therapeutic agents. Its structure allows for various modifications that can enhance biological activity.

Drug Development

The compound's ability to interact with biological targets makes it a candidate for drug development. Research indicates its potential in modulating neurotransmitter systems, which is crucial for treating neurological disorders.

Neuropharmacology

Studies have shown that derivatives of this compound exhibit promising activity against conditions such as anxiety and depression. The presence of the pyridine moiety contributes to its pharmacological profile, enhancing binding affinity to specific receptors involved in mood regulation.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine pathways, indicating its potential as a lead compound for antidepressant drug development.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated that it could enhance cell viability and reduce apoptosis in neuronal cell lines, suggesting its application in neurodegenerative disease treatments.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(pyridin-2-yl)methyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogues with modifications in the piperidine ring substituents, synthesis routes, and physicochemical properties. Key examples include:

Cyclopropane-Substituted Derivatives
  • tert-Butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate Substituent: Methoxycarbonyl-cyclopropylmethyl. Synthesis: Photoredox-catalyzed radical addition using tert-butyl 4-boronic ester precursors and methyl 4-chloro-2-methylenebutanoate . Purity: 90% after flash chromatography .
  • tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate Substituent: Cyano-cyclopropylmethyl. Synthesis: Similar photoredox method but with 4-chloro-2-methylenebutanenitrile. Purity: 60%, lower due to steric hindrance from the cyano group .

Comparison: The cyclopropane derivatives exhibit reduced steric bulk compared to the pyridin-2-ylmethyl group in the target compound. The cyano substituent lowers purity, suggesting challenges in purification .

Pyridine- and Amino-Substituted Analogues
  • tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Substituent: Amino and pyridin-3-yl. Properties: Light yellow solid; requires stringent respiratory and eye protection .

The pyridin-3-yl orientation alters hydrogen-bonding interactions compared to pyridin-2-yl in the target compound .

Alkyl Chain Derivatives
  • tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate
    • Substituent : 4-Methylpentyl chain.
    • Synthesis : Di-tert-butyl carbonate coupling with 4-(4-methylpentyl)piperidine, yielding 86% product .
    • Physicochemical Impact : Increased lipophilicity compared to aromatic pyridine-containing analogues .

Comparison: The alkyl chain improves solubility in nonpolar solvents, contrasting with the polar pyridin-2-yl-hydroxyl motif of the target compound .

Key Trends :

  • Photoredox methods () achieve moderate yields but face purity challenges with bulky groups.
  • Di-tert-butyl carbonate coupling () offers high yields for alkyl-substituted derivatives.

Biological Activity

Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate (CAS No: 333986-05-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, cellular effects, metabolic pathways, and potential therapeutic applications, supported by relevant data tables and findings from recent research.

Overview of the Compound

  • Molecular Formula : C16H24N2O3
  • Molecular Weight : 292.37 g/mol
  • Structure : The compound features a piperidine ring with a hydroxy(pyridin-2-yl)methyl group and a tert-butyl ester, contributing to its unique biological properties.

This compound interacts with various enzymes and proteins, significantly influencing their activity:

  • Enzyme Interaction : It has been identified as an inhibitor of the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial for menaquinone synthesis in Mycobacterium tuberculosis (Mtb) . This interaction is vital for developing new treatments for tuberculosis.

Cellular Effects

The compound's influence on cellular processes includes:

  • Cell Signaling Modulation : It affects key signaling pathways that regulate cellular metabolism and gene expression.
  • Proton Motive Force : By impacting the electron transport chain, it plays a role in ATP production, essential for cellular functions .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

  • Lower Doses : Beneficial effects such as enzyme inhibition and modulation of metabolic processes.
  • Higher Doses : Potentially toxic effects leading to cellular damage .

Metabolic Pathways

This compound participates in several metabolic pathways:

Metabolic PathwayRole
Menaquinone SynthesisInhibits MenA, affecting electron transport in Mtb
Cellular RespirationModulates proton motive force essential for ATP synthesis

Transport and Distribution

Understanding how the compound is transported within biological systems is crucial for its efficacy:

  • Transport Mechanisms : It utilizes specific transporters to cross cellular membranes, ensuring proper localization within cells .

Subcellular Localization

The localization of this compound within specific organelles impacts its biological activity. Targeting signals may direct it to mitochondria or other compartments where it can exert its effects .

Scientific Research Applications

This compound has diverse applications in research:

Medicinal Chemistry

The compound is being investigated for its potential as:

  • Antimycobacterial Agent : Shows promise in inhibiting Mtb growth through MenA inhibition .

Structure-Activity Relationship (SAR) Studies

Recent studies have focused on SAR to enhance the potency and pharmacokinetic properties of similar compounds. For instance, modifications to the piperidine structure have yielded derivatives with improved activity against Mtb .

Case Studies and Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

  • Inhibition of MenA :
    • IC50 values for various derivatives range from 13 to 50 µM, indicating their effectiveness as inhibitors .
  • Combination Therapy :
    • New inhibitors showed synergy with existing drugs targeting the electron transport chain, achieving nearly complete sterilization of Mtb in vivo within two weeks .
  • Pharmacological Properties :
    • Tetrahydropyridine derivatives exhibit a range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties .

Q & A

Basic: What are the critical safety protocols for handling Tert-butyl 4-(hydroxy(pyridin-2-YL)methyl)piperidine-1-carboxylate in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-certified P95 respirators) if aerosolization occurs .
  • Ventilation: Operate in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation .
  • Emergency Measures: For skin contact, immediately wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:
A typical synthesis involves:

Nucleophilic Substitution: Reacting tert-butyl piperidine precursors with pyridinyl-hydroxymethyl intermediates under anhydrous conditions (e.g., THF, 0°C) .

Protection/Deprotection: Using tert-butyloxycarbonyl (Boc) groups to stabilize reactive amines, followed by TBAF-mediated deprotection .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Confirm via LCMS ([M+H]+ 336) .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

  • Temperature Control: Maintain low temperatures (0–5°C) during sensitive steps (e.g., TBAF addition) to prevent side reactions .
  • Solvent Selection: Use dry THF to avoid hydrolysis of intermediates. Anhydrous conditions reduce unwanted esterification .
  • Catalyst Screening: Test alternatives to 4CzIPN in photoredox cascades to improve radical cyclization efficiency .

Advanced: What crystallographic strategies validate the compound’s molecular structure?

Answer:

  • Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Apply SHELXL for small-molecule refinement, analyzing bond lengths/angles (e.g., piperidine ring geometry) .
  • Validation: Cross-check with NMR (e.g., tert-butyl protons at δ 1.4 ppm) and LCMS ([M+H]+ 336) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Environment: Store in airtight containers at –20°C, protected from light and moisture .
  • Incompatibilities: Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .
  • Stability Monitoring: Perform periodic HPLC analysis to detect degradation (e.g., hydrolysis of Boc group) .

Advanced: How should researchers interpret conflicting spectral data (e.g., unexpected NMR peaks)?

Answer:

  • Dynamic Effects: Check for rotational barriers (e.g., tert-butyl groups causing split signals) .
  • Impurity Profiling: Compare LCMS with synthetic intermediates to identify unreacted starting materials .
  • Solvent Artifacts: Verify deuterated solvent purity (e.g., residual DMSO-d6 peaks at δ 2.5 ppm) .

Advanced: What strategies mitigate synthetic byproducts in photoredox cascades?

Answer:

  • Radical Trapping: Add TEMPO to quench unreacted radicals and prevent polymerization .
  • Stoichiometry Adjustment: Optimize equivalents of benzyl 5-iodo-2-methylenepentanoate to reduce dimerization .
  • Workup Protocols: Use silica gel chromatography with gradient elution (hexane → ethyl acetate) to separate polar byproducts .

Basic: What first-aid measures are critical for accidental exposure?

Answer:

  • Inhalation: Move to fresh air; monitor for respiratory distress and administer oxygen if needed .
  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to assess toxicity in the absence of comprehensive toxicological data?

Answer:

  • Read-Across Models: Compare with structurally similar piperidine derivatives (e.g., acute oral LD50 ~500 mg/kg in rats) .
  • In Silico Tools: Use QSAR models (e.g., OECD Toolbox) to predict mutagenicity and carcinogenicity .
  • In Vitro Assays: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .

Advanced: How to resolve discrepancies in crystallographic vs. spectroscopic data?

Answer:

  • Twinned Crystals: Re-crystallize in alternative solvents (e.g., DCM/hexane) to obtain untwinned crystals for SHELXL refinement .
  • Dynamic NMR: Variable-temperature NMR can resolve conformational ambiguities (e.g., chair vs. boat piperidine) .
  • Complementary Techniques: Pair X-ray data with IR (e.g., carbonyl stretch at ~1700 cm⁻¹) for functional group confirmation .

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